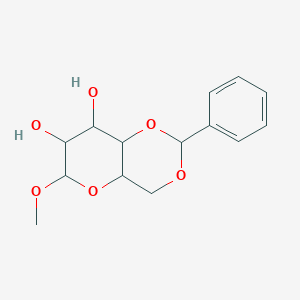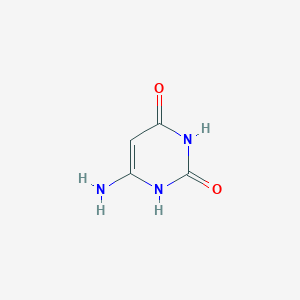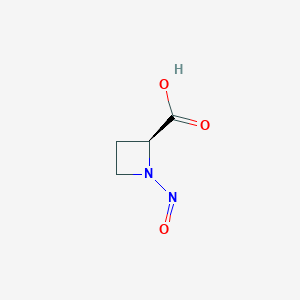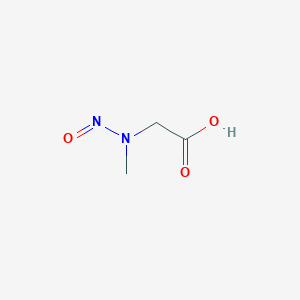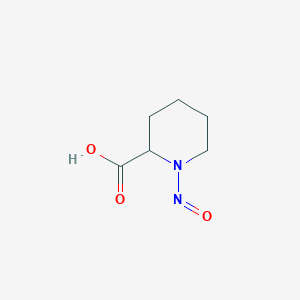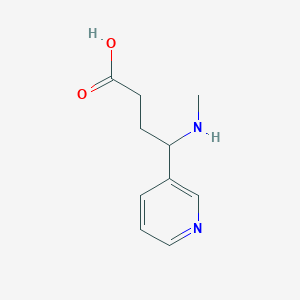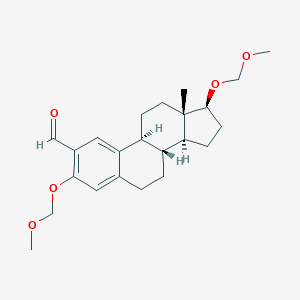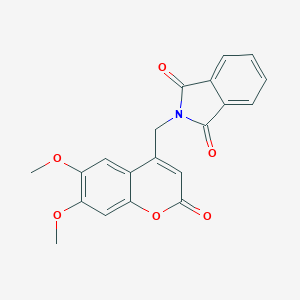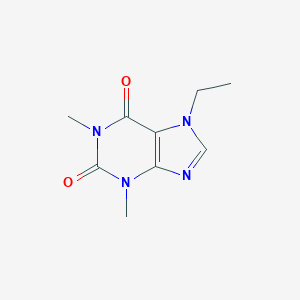
3,7-Dimethyl-8-p-sulfophenylxanthine
Übersicht
Beschreibung
3,7-Dimethyl-8-p-sulfophenylxanthine is a chemical compound with the molecular formula C13H12N4O5S . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of 3,7-Dimethyl-8-p-sulfophenylxanthine consists of 13 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The molecular weight is 336.32 g/mol .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications :
- Sulfophenylxanthine nitrophenyl esters, including 3,7-Dimethyl-8-p-sulfophenylxanthine, demonstrate high stability and potential for developing orally bioavailable sulfonic acid prodrugs for P1 (adenosine) receptor antagonists (Luo Yan & C. Müller, 2004).
- Water-soluble A2A-selective sulfostyryl-DMPX derivatives, a category that includes 3,7-Dimethyl-8-p-sulfophenylxanthine, show high affinity for rat A2A adenosine receptors. These derivatives are 20- to 30-fold selective versus rat A1 adenosine receptors, making them useful tools for in vivo studies (C. Müller et al., 1998).
Neuroscience and Neuroprotection :
- The compound has been found to play a role in neuroprotection. For instance, an intrastriatal injection of an adenosine A2 receptor antagonist (possibly including derivatives of 3,7-Dimethyl-8-p-sulfophenylxanthine) completely prevents frontal cortex EEG abnormalities in a rat model of Huntington's disease, indicating a neuroprotective role of these agents (R. Reggio et al., 1999).
Cell Biology and Molecular Mechanisms :
- In terms of cell biology, this compound and its derivatives could potentially impact cellular processes. For example, dimethyl sulfoxide (DMSO), a related solvent, shows antioxidant properties but also has potential pro-oxidant effects, which might affect its use in evaluating neuroprotective antioxidants (Carolina Sanmartín-Suárez et al., 2011).
Eigenschaften
IUPAC Name |
4-(3,7-dimethyl-2,6-dioxopurin-8-yl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S/c1-16-9-11(17(2)13(19)15-12(9)18)14-10(16)7-3-5-8(6-4-7)23(20,21)22/h3-6H,1-2H3,(H,15,18,19)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHWMQWFLPDPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390926 | |
| Record name | AC1MLSX9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyl-8-p-sulfophenylxanthine | |
CAS RN |
149981-20-4 | |
| Record name | AC1MLSX9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




